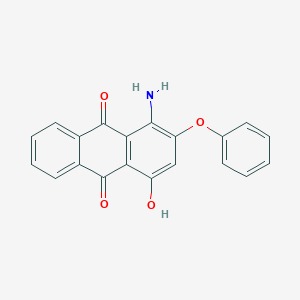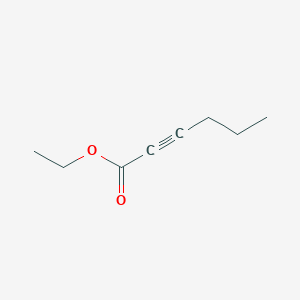![molecular formula C9H17N B094499 8-氮杂螺[4.5]癸烷 CAS No. 176-64-7](/img/structure/B94499.png)
8-氮杂螺[4.5]癸烷
描述
8-Azaspiro[4.5]decane is a type of spiro compound, which are bicyclic organic compounds formed by two rings linked by one carbon atom . It is used in the synthesis of 1,4-dioxa-8-azaspiro[4,5] deca spirocyclotriphosphazenes . It is a clear colorless to yellowish liquid .
Synthesis Analysis
A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed . Unactivated yne-en-ynes reacted with a range of substituted aryl halides in the presence of Pd (OAc)2–PPh3 to afford diazaspiro [4.5]decane with exocyclic double bonds .
Molecular Structure Analysis
The molecular structure of 8-Azaspiro[4.5]decane is C₇H₁₃NO₂ with a molar mass of 143.19 g/mol . It is a component of the chemical structures of several of the azapirones .
Chemical Reactions Analysis
The general approach for the formation of the pyrrolidine ring in 3,3-disubstituted derivatives involves the reduction of 4-halogenobutanonitrile derivatives with lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol, which leads to the closure of the pyrrolidine ring into heterocycles .
Physical And Chemical Properties Analysis
8-Azaspiro[4.5]decane is a clear colorless to yellowish liquid . Its molecular formula is C₇H₁₃NO₂ and it has a molar mass of 143.19 g/mol .
科学研究应用
Synthesis of Biologically Active Compounds
8-Azaspiro[4.5]decane is used in the synthesis of new biologically active compounds . The compound is synthesized from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane .
Production of Important Drugs
Spiro derivatives of heterocyclic compounds, including 8-Azaspiro[4.5]decane, are widely applied in the synthesis of biologically active compounds and are met within natural compounds . They are attracting attention as scaffolds in the search for modern drugs .
FGFR4 Inhibitor
8-Azaspiro[4.5]decane derivatives have been used as an FGFR4 inhibitor for the treatment of hepatocellular carcinoma .
Inhibitors of Vanin-1 Enzyme
These compounds have also been used as inhibitors of the vanin-1 enzyme, which plays an important role in metabolism and inflammation .
17β-HSD1 Inhibitors
8-Azaspiro[4.5]decane derivatives have been used as 17β-HSD1 inhibitors in the treatment or prevention of diseases or disorders associated with steroid hormones or requiring concentration reduction of endogenous estradiol .
NO-independent and Heme-dependent sGC Stimulants
These compounds have been used as NO-independent and heme-dependent sGC stimulants that are useful in the treatment of a variety of diseases .
Synthesis of Spirocyclotriphosphazenes
1,4-Dioxa-8-azaspiro decane, a derivative of 8-Azaspiro[4.5]decane, has been used in the synthesis of spirocyclotriphosphazenes .
Synthesis of Sulfur-containing Spiro Compounds
作用机制
Target of Action
It is suggested that this compound is promising for the production of important biologically active compounds .
Result of Action
It is suggested that the compound could be used for the production of biologically active compounds , indicating potential therapeutic applications.
安全和危害
When handling 8-Azaspiro[4.5]decane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
属性
IUPAC Name |
8-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-4-9(3-1)5-7-10-8-6-9/h10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMNGEUJXLXFRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10331317 | |
| Record name | 8-Azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Azaspiro[4.5]decane | |
CAS RN |
176-64-7 | |
| Record name | 8-Azaspiro[4.5]decane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZASPIRODECANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QKB8PR5XH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 8-Azaspiro[4.5]decane itself is not a specific drug but serves as a core scaffold in various pharmaceutical compounds. Its derivatives interact with a range of targets, including:
- α1-Adrenergic Receptors: Compounds like 8-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione (BMY 7378) exhibit high affinity for the α1D-adrenergic receptor subtype. [] This interaction can lead to downstream effects such as vasoconstriction or apoptosis, depending on the specific receptor subtype and cell type involved. [, ]
- 5-HT1A Receptors: Derivatives like buspirone, which contains the 8-Azaspiro[4.5]decane scaffold, act as partial agonists at 5-HT1A receptors. [, ] This interaction can lead to downstream effects including anxiolytic and antidepressant-like effects. [, ]
- Other Targets: Research also suggests interactions with other targets like fatty acid amide hydrolase (FAAH) and the sigma-1 receptor. [, ] These interactions can lead to a variety of downstream effects, depending on the specific target and its physiological role.
ANone: 8-Azaspiro[4.5]decane itself has the following characteristics:
- Spectroscopic Data: Spectroscopic characterization data for 8-Azaspiro[4.5]decane derivatives can be found in the literature. For example, a study utilizing 1H, 13C, and 31P NMR, as well as IR spectroscopy, analyzed a series of phosphoramidates containing the 8-Azaspiro[4.5]decane moiety. []
- Crystal Structures: Studies have determined the crystal structures of various 8-Azaspiro[4.5]decane derivatives, offering insights into their conformational preferences and potential for solid-state stability. [, , ]
- Antibacterial Activity: Research on amphiphilic indole derivatives incorporating the 8-Azaspiro[4.5]decane scaffold reported good metabolic stability, suggesting potential for further development as antibacterial agents. []
ANone: There is limited research on the catalytic properties of 8-Azaspiro[4.5]decane derivatives. The focus has primarily been on their biological activity as ligands for various receptors.
ANone: Yes, computational chemistry has played a role in understanding the structure-activity relationship of 8-Azaspiro[4.5]decane derivatives:
- Receptor Mapping: Graphics computer-aided receptor mapping was used to study 5-HT1A receptor ligands, including buspirone, which has the 8-Azaspiro[4.5]decane scaffold. This led to the design of novel potent and selective ligands, demonstrating the utility of computational approaches. []
- Conformational Analysis: Theoretical quantum mechanical calculations, combined with experimental data like NMR and X-ray crystallography, were used to analyze the conformation of buspirone and its analogs. These studies showed that buspirone-like molecules, containing the 8-Azaspiro[4.5]decane core, typically adopt an extended rod-shape conformation, providing insights into their interaction with the 5-HT1A receptor. []
ANone: SAR studies have been crucial in understanding the impact of structural modifications on the biological activity of 8-Azaspiro[4.5]decane derivatives:
- 5-HT1A Receptor Ligands: Research on buspirone analogs revealed that the basic nitrogen of the azaspirodecane ring and the bulky cycloimide moiety are essential for 5-HT1A receptor binding. In contrast, the 2-pyrimidinyl group appears less critical for activity. [] Modifications to the linker length and the nature of the aromatic substituents can also impact affinity and selectivity for the 5-HT1A receptor. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



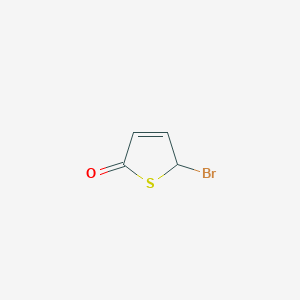
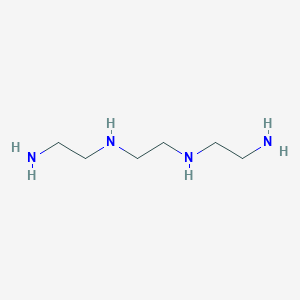
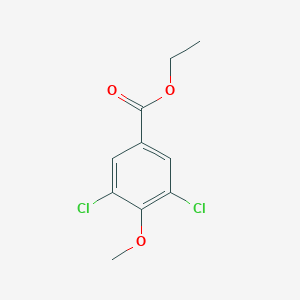

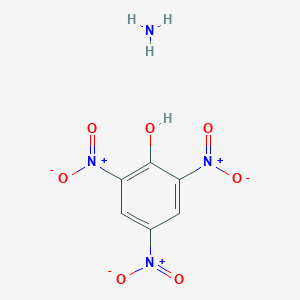
![[(1e)-1-Nitroprop-1-En-2-Yl]benzene](/img/structure/B94431.png)

